N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride
Description
Chemical Name: (±)-N-Ethyl-α-methyl-1,3-benzodioxole-5-ethanamine hydrochloride CAS Registry No.: 82801-81-8 (free base) Molecular Formula: C₁₂H₁₆ClNO₂ Physical Properties: White crystalline solid; hydrochloride salt enhances solubility in polar solvents like water . Structural Features:
- Benzodioxole core: A bicyclic 1,3-benzodioxole moiety (methylenedioxy bridge at positions 4 and 5 of the benzene ring).
- Substituents:
- N-Ethyl group: Attached to the amine nitrogen.
- α-Methyl group: On the ethylamine side chain.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIPBWIXJRJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82801-81-8 (Parent) | |
| Record name | MDE hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048892 | |
| Record name | N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74341-78-9 | |
| Record name | MDE hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74341-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5C0YRV9E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
MDEA primarily targets the serotonin, norepinephrine, and dopamine transporters , acting as a releasing agent and reuptake inhibitor. These transporters play a crucial role in regulating the concentration of their respective neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
MDEA interacts with its targets by binding to the transporter proteins, leading to an increase in the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft. This results in enhanced neurotransmission, which is believed to be responsible for the drug’s psychoactive effects.
Biochemical Pathways
These may include pathways involved in mood regulation, reward processing, and sensory perception.
Pharmacokinetics
MDEA is well absorbed from the gastrointestinal tract and easily crosses the blood-brain barrier. The onset of action is typically within 20-85 minutes. The drug is metabolized in the liver, primarily by the enzymes CYP2D6 and CYP3A4. The elimination half-life of MDEA varies, with reported values of 7.5 ± 2.4 hours for the R-isomer and 4.2 ± 1.4 hours for the S-isomer. The drug is primarily excreted in the urine.
Result of Action
The increased neurotransmission resulting from MDEA’s action can lead to a range of effects at the molecular and cellular level. These include changes in neuronal firing patterns and alterations in the activity of various intracellular signaling pathways. At the behavioral level, MDEA is known to produce empathogenic effects, and it is used recreationally for its euphoric and stimulant properties.
Action Environment
The action, efficacy, and stability of MDEA can be influenced by various environmental factors. For example, the drug’s effects may be modulated by the user’s physiological state, such as their level of hydration and body temperature. Additionally, the presence of other substances, such as alcohol or other drugs, can also impact MDEA’s effects.
Biological Activity
N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride, commonly known as 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), is a synthetic compound belonging to the amphetamine class. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C₁₂H₁₈ClNO₂
Molecular Weight : 243.73 g/mol
IUPAC Name : 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine; hydrochloride
The structural characteristics of MDEA contribute to its unique pharmacological properties. The compound features a benzodioxole moiety, which is significant for its psychoactive effects.
MDEA primarily acts as a serotonin-releasing agent , influencing neurotransmitter systems in the brain. Its mechanism involves:
- Targeting Transporters : MDEA interacts with serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, functioning as both a releasing agent and reuptake inhibitor. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing mood and sociability.
- Biochemical Pathways : The compound's action is associated with pathways involved in mood regulation and reward processing. Increased neurotransmission can alter neuronal firing patterns and intracellular signaling pathways.
Pharmacokinetics
MDEA exhibits favorable pharmacokinetic properties:
- Absorption : It is well absorbed from the gastrointestinal tract.
- Blood-Brain Barrier Penetration : MDEA readily crosses the blood-brain barrier, allowing it to exert central nervous system effects.
- Metabolism and Excretion : The metabolic pathways of MDEA are not fully elucidated but are expected to involve hepatic metabolism similar to other amphetamines.
Biological Effects and Case Studies
The biological activity of MDEA has been studied in various contexts:
- Psychoactive Effects : MDEA is known for producing euphoria and increased sociability, akin to its analogs like MDMA. However, it has been reported to have lower potency than MDMA.
- Neurotoxicity Studies : Research indicates that MDEA can lead to neurotoxic effects similar to those observed with MDMA. Postmortem analyses of individuals who have consumed MDEA show signs of brain and myocardial damage, alongside liver necrosis.
- Learning and Memory Impairment : In animal studies, particularly in rats, MDEA has been shown to produce significant retention deficits in learning tasks, indicating potential cognitive impairments associated with its use.
Comparative Analysis with Similar Compounds
The following table summarizes the structural and functional comparisons between MDEA and related compounds:
| Compound Name | Chemical Structure | Primary Effects |
|---|---|---|
| 3,4-Methylenedioxymethamphetamine (MDMA) | C₁₁H₁₅NO₂ | Strong empathogenic effects |
| 3,4-Methylenedioxyamphetamine (MDA) | C₁₁H₁₅NO₂ | Hallucinogenic effects |
| N,N-Dimethyltryptamine (DMT) | C₁₂H₁₆N₂O | Powerful psychedelic effects |
| N-Ethyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamine | C₁₃H₁₉NO₂ | Stimulant effects similar to MDEA |
Scientific Research Applications
Pharmacological Effects
MDEA exhibits psychoactive properties similar to other compounds in its class, such as MDMA and MDA. Its primary biological activities include:
- Serotonin Release : MDEA enhances serotonin release, leading to increased mood and emotional closeness.
- Dopaminergic Activity : It affects dopamine levels, influencing reward pathways in the brain.
- Norepinephrine Modulation : Increased norepinephrine enhances alertness and energy levels.
Therapeutic Applications
Research indicates that MDEA may have potential therapeutic uses:
- Psychotherapy : MDEA's entactogenic properties suggest it could facilitate therapeutic processes by enhancing emotional openness. Studies have shown that it may support psychotherapy by improving patient engagement and emotional processing .
- Cardiovascular Applications : Some derivatives of benzodioxole compounds exhibit anti-arrhythmic properties. Research suggests that MDEA may have a role in managing cardiovascular disorders due to its effects on heart rhythm .
Neurochemical Studies
Neurochemical studies have demonstrated that MDEA interacts with serotonin receptors, leading to significant changes in mood regulation and sensory perception. Research has indicated that while MDEA has lower potency than MDMA, it shares similar effects, making it relevant in both recreational and therapeutic contexts .
Case Studies
Several case studies have explored the effects of MDEA in various settings:
- Therapeutic Settings : In controlled environments, patients administered MDEA reported enhanced emotional connections and improved therapeutic outcomes during psychotherapy sessions.
- Recreational Use : Observational studies note that recreational users of MDEA experience similar euphoric effects as those using MDMA but with potentially fewer adverse side effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The compound is part of a broader class of substituted phenethylamines with modifications on the benzodioxole ring and ethylamine side chain. Key analogs include:
Key Structural and Functional Differences
N-Alkylation: The N-ethyl group in the target compound increases lipophilicity compared to N-methyl in MDMA or unsubstituted amines like MDA . This may alter blood-brain barrier penetration and receptor binding kinetics.
Benzodioxole Modifications :
- MMDA incorporates a 7-methoxy group , shifting electronic properties and steric bulk, which may reduce affinity for serotonin transporters compared to MDMA .
- BDB extends the ethylamine chain to a butanamine, altering molecular geometry and receptor interactions .
α-Substituents: The α-methyl group (common in amphetamines) inhibits monoamine oxidase (MAO), prolonging neurotransmitter effects. This feature is shared with MDMA and MDA .
Pharmacological and Regulatory Comparisons
- Psychoactivity: MDMA and MDA are potent serotonin releasers, classified as Schedule I substances under the UN Psychotropic Convention . The N-ethyl variant’s activity remains understudied but may exhibit reduced potency compared to MDMA due to increased steric hindrance .
Solubility and Stability :
Preparation Methods
Enantioselective Ketone Reduction
The synthesis begins with the chiral reduction of 3,4-methylenedioxyphenyl acetone (5-acetyl-1,3-benzodioxole) to yield (S)-α-methyl-1,3-benzodioxole-5-ethanol. Biological reduction using Zygosaccharomyces rouxii achieves 100% enantiomeric excess (EE) by adsorbing the alcohol onto resins like AD-7 or HP20, preventing microbial inhibition. Chemical methods employ sodium borohydride with chiral ligands, though with lower EE (80–90%).
Mesylation and Amine Displacement
The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in methylene chloride at 0–5°C. Subsequent nucleophilic substitution with ethylamine in toluene at reflux introduces the N-ethyl group. This step achieves 85–90% isolated yield, with residual solvent removed via hexane precipitation.
Table 1: Chiral Reduction and Substitution Performance
| Step | Reagent/Conditions | Yield (%) | EE (%) |
|---|---|---|---|
| Ketone reduction | Z. rouxii, AD-7 resin | 97–100 | 100 |
| Mesylation | MsCl, Et₃N, CH₂Cl₂ | 95 | – |
| Ethylamine displacement | Ethylamine, toluene, reflux | 87–93 | – |
Reductive Amination of Ketone Intermediates
Formation of the Imine Intermediate
5-Acetyl-1,3-benzodioxole reacts with ethylamine in ethanol under acidic conditions (HCl) to form an imine. The reaction is driven by azeotropic water removal via Dean-Stark trap, achieving 90–95% conversion after 3–5 hours.
Borohydride Reduction
Sodium cyanoborohydride selectively reduces the imine to the secondary amine at pH 5–6, avoiding over-reduction of the benzodioxole ring. This method yields 80–85% of the free base, which is isolated via solvent stripping and recrystallized from isopropanol.
Nitro Group Reduction and Alkylation
Nitro Intermediate Synthesis
A nitro group is introduced at the 5-position via Friedel-Crafts acylation using acetyl nitrate. The intermediate 5-nitro-1,3-benzodioxole is isolated in 75% yield after silica gel chromatography.
Catalytic Hydrogenation
The nitro group is reduced to an amine using 10% Pd/C and potassium formate in ethanol, achieving quantitative conversion within 15 minutes. The primary amine is alkylated with ethyl bromide in THF using lithium tert-butoxide as a base, yielding the N-ethyl derivative (70–75%).
Table 2: Nitro Reduction and Alkylation Parameters
| Parameter | Conditions | Outcome |
|---|---|---|
| Nitro reduction | Pd/C, HCOOK, EtOH, 25°C | 100% conversion |
| Alkylation | EtBr, LiOtBu, THF, −35°C | 70–75% isolated yield |
Hydrazone Intermediate Reduction
Hydrazone Formation
5-Acetyl-1,3-benzodioxole reacts with ethyl hydrazine in refluxing toluene, forming a hydrazone. The reaction is monitored via HPLC, with water removed to shift equilibrium.
Hydrazone Reduction
The hydrazone is reduced with lithium aluminum hydride (LAH) in THF, cleaving the N–N bond to yield the secondary amine. This method suffers from moderate yields (60–65%) due to competing elimination side reactions.
Comparative Analysis of Synthesis Routes
Yield and Stereochemical Considerations
Biological chiral reduction (Route 1) outperforms chemical methods in enantiopurity but requires specialized fermentation equipment. Reductive amination (Route 2) offers simplicity but lower yields due to imine instability. Nitro reduction (Route 3) is scalable but involves hazardous nitration steps.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λmax: 255 nm) to assess purity . For structural confirmation, employ LC-MS/MS with electrospray ionization (ESI) to identify molecular ions (e.g., [M+H]+) and fragmentation patterns. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy, focusing on benzodioxole proton signals (δ 6.5–7.0 ppm) and ethyl/methyl group resonances .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at -20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to minimize hygroscopic effects. For handling, wear nitrile gloves and work in a fume hood to avoid inhalation or skin contact, as per OSHA-compliant safety protocols .
Q. What are the key physicochemical properties critical for experimental design?
- Key Properties :
- Molecular Weight : 381.4 g/mol (as a dihydrochloride salt) .
- UV-Vis Profile : λmax at 255 nm, useful for spectrophotometric quantification .
- Solubility : Test in PBS (pH 7.4) and organic solvents (e.g., methanol) to optimize dissolution for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. LC-MS) during structural elucidation?
- Methodology : Perform heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous proton-carbon couplings. Compare LC-MS/MS fragmentation with synthetic analogs (e.g., MDDMA or 3,4-MDMA derivatives) to differentiate isobaric interferences . For unresolved discrepancies, use X-ray crystallography to confirm stereochemistry .
Q. What strategies are effective for optimizing the synthesis of this compound to improve yield and reduce byproducts?
- Methodology :
- Route Selection : Use reductive amination of 1,3-benzodioxole-5-ethanone with ethylamine, followed by HCl salt formation. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .
- Byproduct Mitigation : Introduce protecting groups (e.g., tert-butoxycarbonyl) on the amine to prevent N-ethylation side reactions. Purify intermediates using silica gel chromatography with a gradient elution system (hexane:ethyl acetate) .
Q. How can researchers design pharmacological assays to study receptor binding affinities or metabolic pathways?
- Methodology :
- Receptor Binding : Use radioligand displacement assays (e.g., with tritiated serotonin or dopamine analogs) in transfected HEK293 cells. Normalize data to control ligands (e.g., 5-HT2A antagonists) .
- Metabolic Studies : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS. Track glucuronidation or methylenedioxy ring-opening products using stable isotope-labeled internal standards .
Q. What statistical approaches are recommended for reconciling contradictory in vitro and in vivo toxicity data?
- Methodology : Apply hierarchical Bayesian modeling to integrate dose-response curves from cell viability assays (e.g., MTT) and rodent LD50 studies. Adjust for pharmacokinetic variables (e.g., blood-brain barrier penetration) using allometric scaling . Validate findings with transcriptomic profiling (RNA-seq) of exposed tissues to identify dysregulated pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
